4-Nitrophenyl thiophene-2-sulfonate
Description
For instance, 4-nitrophenyl derivatives are widely studied for their electron-withdrawing nitro group, which enhances reactivity in organic synthesis and biological applications. Compounds like 1,3,4-thiadiazoles and boronic acids bearing the 4-nitrophenyl moiety exhibit notable antimicrobial activity and chemical stability . Although the sulfonate group in thiophene-2-sulfonate differs from thiadiazoles or boronic acids, the 4-nitrophenyl group likely imparts similar electronic effects, influencing reactivity and applications.
Properties
CAS No. |
88022-35-9 |
|---|---|
Molecular Formula |
C10H7NO5S2 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
(4-nitrophenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C10H7NO5S2/c12-11(13)8-3-5-9(6-4-8)16-18(14,15)10-2-1-7-17-10/h1-7H |
InChI Key |
IJKPXFQNAJTZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-nitrophenyl thiophene-2-sulfonate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with thiophene-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-Nitrophenyl thiophene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Nitrophenyl thiophene-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenyl thiophene-2-sulfonate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Table 1: Key Properties of 4-Nitrophenyl Derivatives
*Hypothetical comparison based on structural analogs.
- Antimicrobial Activity : 1,3,4-Thiadiazoles with 4-nitrophenyl groups demonstrate significant antimicrobial effects, attributed to the nitro group’s electron-withdrawing nature enhancing membrane penetration .
- Chemical Reactivity: 4-Nitrophenyl boronic acid oxidizes efficiently to 4-nitrophenol under basic conditions, a property leveraged in H₂O₂ sensing . Sulfonate esters, by contrast, are often employed as leaving groups in nucleophilic substitutions due to their stability and ease of displacement.
Stability and Environmental Sensitivity
- pH Dependence : The oxidation of 4-nitrophenyl boronic acid is pH-sensitive, with optimal conversion at pH 11 . Sulfonate esters, however, are generally stable across a wider pH range, making them preferable in harsh reaction conditions.
- Thermal Stability : Thiadiazole derivatives exhibit moderate thermal stability, while boronic acids may dimerize via hydrogen bonding, as observed in NMR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
